2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound with the molecular formula and a molecular weight of approximately 420.28 g/mol. This compound belongs to the class of acridine derivatives, characterized by a fused ring structure that includes both aromatic and aliphatic components. The presence of bromine substituents at the 2 and 7 positions and a para-bromophenyl group at the 10 position contributes to its unique chemical properties and potential biological activities.
The chemical behavior of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine can be categorized into several types of reactions:
Research indicates that acridine derivatives, including 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, exhibit a range of biological activities. These include:
The synthesis of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves several key steps:
The applications of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine span various fields:
Interaction studies involving 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine focus on its binding affinity with biomolecules such as DNA and proteins. These studies reveal insights into how this compound may exert its biological effects through mechanisms like:
Several compounds share structural similarities with 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine | 1319720-64-3 | 0.98 |
2-Bromo-9,9-dimethyl-9,10-dihydroacridine | 1443680-94-1 | 0.95 |
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 | 0.95 |
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline | 60891-64-7 | 0.83 |
The unique feature of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine lies in its specific bromination pattern and substitution at the phenyl position which enhances its biological activity compared to other similar compounds.